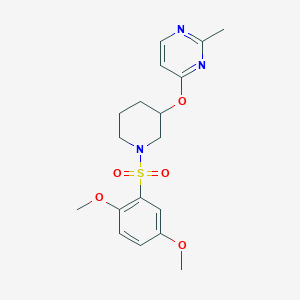

4-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-3-yl]oxy-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S/c1-13-19-9-8-18(20-13)26-15-5-4-10-21(12-15)27(22,23)17-11-14(24-2)6-7-16(17)25-3/h6-9,11,15H,4-5,10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNDMMLJVQIJGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine (CAS Number: 2034333-41-8) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 393.5 g/mol. The compound features a piperidine ring, a pyrimidine moiety, and a sulfonyl group, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to its structural components:

- Piperidine Moiety : Known for its role in various pharmacological effects, including anesthetic properties and modulation of neurotransmitter systems.

- Sulfonyl Group : Often enhances binding affinity to biological targets due to its ability to form strong interactions with enzymes or receptors.

- Pyrimidine Ring : Plays a critical role in nucleic acid metabolism and has been associated with anticancer activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives containing pyrimidine structures have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 16 | MCF-7 | 0.09 ± 0.0085 |

| Compound 16 | A549 | 0.03 ± 0.0056 |

| Compound 16 | Colo-205 | 0.01 ± 0.074 |

| Compound 16 | A2780 | 0.12 ± 0.064 |

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have tested various synthesized derivatives against multiple bacterial strains, including E. coli, S. aureus, and K. pneumoniae. While specific data for the target compound is limited, related piperidine derivatives have demonstrated moderate to strong antibacterial activity, indicating potential effectiveness in treating bacterial infections .

Enzyme Inhibition

Enzyme inhibition studies highlight the potential of this compound as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE can enhance cholinergic transmission and improve cognitive function .

Case Studies and Research Findings

A recent study synthesized various piperidine derivatives and assessed their biological activities through in vitro assays. The results indicated that several compounds exhibited significant enzyme inhibitory activity and antibacterial properties, underscoring the therapeutic potential of sulfonamide-containing piperidines:

Comparison with Similar Compounds

Research Implications

The target compound’s unique combination of sulfonyl, piperidine, and dimethoxyphenyl groups distinguishes it from analogues in solubility, stability, and interaction profiles. Further studies should explore:

- SAR : Role of sulfonyl vs. thio/sulfonamide groups in bioactivity.

- Pharmacokinetics : Impact of 2,5-dimethoxy vs. other substitution patterns on absorption.

- Target Engagement : Comparative binding assays with enzymes like kinases or cytochrome P450 isoforms.

Q & A

Basic: What are the recommended synthetic routes for 4-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step organic reactions:

Sulfonylation: Piperidine derivatives are sulfonylated using 2,5-dimethoxyphenylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) .

Etherification: The sulfonylated piperidine undergoes nucleophilic substitution with 2-methylpyrimidin-4-ol, requiring controlled temperatures (0–25°C) and inert atmospheres to minimize side reactions .

Purification: Column chromatography or recrystallization is used to achieve >95% purity.

Optimization Strategies:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction neutralization .

- Statistical Design of Experiments (DoE): Factorial designs or response surface methodology can identify optimal molar ratios, temperatures, and catalyst concentrations .

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR verify regiochemistry (e.g., piperidine C3-O linkage) and substituent positions (dimethoxyphenyl vs. pyrimidine) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 448.15) .

- HPLC-PDA: Purity assessment (>99%) and detection of residual solvents or byproducts .

Advanced: How can computational methods improve the design and optimization of this compound’s synthesis?

Methodological Answer:

- Quantum Chemical Calculations: Transition state modeling (e.g., DFT) predicts regioselectivity during sulfonylation or etherification steps .

- Reaction Path Search: Algorithms like GRRM explore alternative pathways, reducing trial-and-error experimentation .

- Feedback Loops: Experimental data (e.g., yields, kinetics) refine computational models to prioritize high-probability reaction conditions .

Advanced: How do structural modifications in the sulfonyl-piperidine-pyrimidine scaffold influence biological activity?

Methodological Answer:

Key Structural Comparisons:

| Derivative | Substituent | Biological Activity | Methodology for SAR |

|---|---|---|---|

| Target Compound | 2,5-Dimethoxyphenyl | Antimicrobial (hypothetical) | Competitive enzyme inhibition assays |

| Chlorophenyl Analog () | 5-Chloro-2-methoxyphenyl | Higher cytotoxicity | Molecular docking (e.g., binding affinity to DNA gyrase) |

| Methodologies: |

- Receptor Binding Assays: Radioligand displacement studies quantify affinity for target receptors .

- Molecular Dynamics Simulations: Predict stability of ligand-protein complexes .

Basic: What statistical experimental design approaches optimize synthesis efficiency?

Methodological Answer:

- Full Factorial Design: Varies factors (temperature, catalyst loading) to identify interactions affecting yield .

- Central Composite Design (CCD): Optimizes continuous variables (e.g., reaction time) via quadratic models .

- Taguchi Method: Reduces variability by focusing on robust conditions (e.g., solvent purity thresholds) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility Checks: Validate assays under standardized conditions (e.g., cell line passage number, serum batch) .

- Orthogonal Assays: Confirm antimicrobial activity via both broth microdilution and time-kill curves .

- Meta-Analysis: Pool data from multiple studies to identify confounding variables (e.g., impurity-driven toxicity) .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Hazard Mitigation: Use fume hoods for sulfonylation (volatile reagents) and avoid skin contact with intermediates (LD data pending) .

- Waste Disposal: Quench reactive byproducts (e.g., sulfonic acids) with aqueous bicarbonate before disposal .

Advanced: How does the dimethoxyphenyl group’s electronic nature influence reactivity?

Methodological Answer:

- Electron-Donating Effects: Methoxy groups increase electron density on the phenyl ring, enhancing sulfonate stability but reducing electrophilicity in substitution reactions .

- Kinetic Studies: Hammett plots correlate substituent σ values with reaction rates (e.g., slower SN2 displacement vs. chloro analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.